molecular formula C4H11NO B099262 1-(Methylamino)propan-2-ol CAS No. 16667-45-1

1-(Methylamino)propan-2-ol

Cat. No.: B099262
CAS No.: 16667-45-1
M. Wt: 89.14 g/mol
InChI Key: AEKHFLDILSDXBL-UHFFFAOYSA-N
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Description

1-(Methylamino)propan-2-ol is a chemical compound with the molecular formula C4H11NO. It is a colorless liquid with a characteristic odor and is soluble in water and most organic solvents. This compound is known for its basic properties and its ability to form salts when reacted with acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methylamino)propan-2-ol can be synthesized through several methods. One common method involves the reaction of 1-chloro-2-propanol with methylamine under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure consistent product quality. The compound is often purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(Methylamino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Alkyl chlorides.

Mechanism of Action

The mechanism of action of 1-(Methylamino)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions in biological systems .

Comparison with Similar Compounds

Uniqueness: 1-(Methylamino)propan-2-ol is unique due to the presence of both a hydroxyl group and a methylamino group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

1-(methylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHFLDILSDXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937228
Record name 1-(Methylamino)propan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16667-45-1, 68037-48-9
Record name 1-(Methylamino)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16667-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylamino)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016667451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-(methylamino)-, N-C16-18-alkyl derivs.
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-(methylamino)-, N-C16-18-alkyl derivs.
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Record name 1-(Methylamino)propan-2-ol
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Record name 1-(methylamino)propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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